molecular formula C7H3F4NO3 B14052089 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene

Cat. No.: B14052089
M. Wt: 225.10 g/mol
InChI Key: NEERYSOQXNGBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene typically involves the nitration of a difluoromethoxy-substituted benzene derivative. One common method includes the reaction of 1,2-difluorobenzene with difluoromethoxy reagents under specific conditions to introduce the difluoromethoxy group. This is followed by nitration using nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (fluorine and nitro) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The difluoromethoxy group can also participate in various interactions, affecting the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-5-difluoromethoxy-3-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C7H3F4NO3

Molecular Weight

225.10 g/mol

IUPAC Name

5-(difluoromethoxy)-1,2-difluoro-3-nitrobenzene

InChI

InChI=1S/C7H3F4NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H

InChI Key

NEERYSOQXNGBPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.